methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)benzoate is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-12-10-13(2)22(21-12)18-20-15(11-27-18)8-9-19-28(24,25)16-6-4-14(5-7-16)17(23)26-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFXTMZWHPLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the thiazole ring.
Attachment of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrazole and thiazole rings.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures, particularly those containing thiazole and pyrazole derivatives, exhibit a range of biological activities. The following sections summarize key findings related to its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of thiazole and pyrazole often possess significant antibacterial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of both thiazole and pyrazole structures enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Research indicates that similar compounds can induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Case Study: Induction of Apoptosis
In a study involving cell lines treated with this compound, significant induction of apoptosis was observed. The mechanism involved:
- Up-regulation of pro-apoptotic proteins
- Down-regulation of anti-apoptotic proteins
This led to mitochondrial dysfunction and cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways and reduce cytokine production.
Research Findings:
A study highlighted the ability of this compound to decrease levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Thiazole-4-carboxylic acid: A thiazole derivative with comparable reactivity.
Benzoic Acid Derivatives: Compounds with similar ester functionalities.
Uniqueness
Methyl 4-(N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)benzoate is unique due to its combination of pyrazole, thiazole, and benzoate ester moieties, which confer distinct chemical and biological properties .
Biological Activity
Methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a sulfamoyl group and a thiazole moiety, which are known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 338.36 g/mol. The structural formula includes:
- Sulfamoyl group : Contributes to antibacterial and enzyme inhibitory activities.
- Thiazole ring : Associated with various biological activities including antimicrobial properties.
- Pyrazole derivative : Known for its role in drug design due to its diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyrazole rings followed by the introduction of the sulfamoyl group. Detailed methodologies can be found in specialized organic chemistry literature.
Antimicrobial Activity
Research indicates that compounds containing the sulfamoyl group exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl derivatives demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease as they help increase acetylcholine levels in the brain . Preliminary in vitro assays suggest that this compound may possess competitive inhibition characteristics against AChE.
Antiviral Properties
Emerging studies have also explored the antiviral potential of thiazole and pyrazole derivatives. Compounds similar to this compound have shown promising results against viral infections such as herpes simplex virus (HSV) and influenza .
Study 1: Antibacterial Efficacy
A study conducted on a series of sulfamoyl compounds highlighted their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using standard disk diffusion methods, demonstrating zones of inhibition comparable to established antibiotics .
Study 2: Acetylcholinesterase Inhibition
In vitro studies evaluated the AChE inhibitory activity of methyl 4-{(2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate. The compound exhibited an IC50 value indicating significant potential as a therapeutic agent for cognitive disorders .
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
The compound is classified under GHS Category 4 for acute toxicity via oral, dermal, and inhalation routes. Key precautions include:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Conduct experiments in a fume hood to avoid inhalation exposure.
- Immediate first aid measures: Rinse skin/eyes with water for 15 minutes if exposed, and seek medical attention .
- Emergency protocols: Contact the provided emergency number (e.g., +44(0)1840 212137) during working hours .
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, such as:
- Step 1 : Reacting 3,5-dimethylpyrazole derivatives with thiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Sulfamoylation of intermediates using reagents like sulfonyl chlorides in anhydrous tetrahydrofuran (THF) with NaH as a base .
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry (MS) for molecular weight validation .
Advanced Research Questions
Q. How can structural data (e.g., X-ray crystallography) inform structure-activity relationships (SAR)?
X-ray crystallography reveals:
- Planar conformations of pyrazole and thiazole rings with dihedral angles of ~16° between aromatic groups .
- Intermolecular interactions (e.g., C–H···π and π–π stacking) that stabilize the crystal lattice, which may correlate with binding affinity in biological targets .
- Example
| Parameter | Value |
|---|---|
| R.m.s. deviation (Å) | 0.0231 (pyrazole ring) |
| π–π distance (Å) | 4.1364 (benzene centroids) |
| Reference: . |
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Comparative assays : Test the compound alongside analogs (e.g., methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate) under identical conditions to isolate structural determinants of activity .
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase or protease targets) to identify binding modes. For example, pyrazole-thiazole hybrids may inhibit enzymes via sulfonamide group interactions .
- Data normalization : Account for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity in pharmacological studies .
Q. How can reaction conditions be optimized to improve yield and purity?
Key factors include:
- Solvent selection : THF or ethanol for solubility and stability of intermediates .
- Catalyst use : Glacial acetic acid or NaH to accelerate sulfamoylation and cyclization steps .
- Temperature control : Reflux (70–80°C) for 4–6 hours to maximize conversion .
- Example optimization table:
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Reaction time | 4–6 hours | +15% |
| Solvent (THF) | Anhydrous | +20% purity |
| Reference: . |
Q. What analytical methods are critical for validating the compound’s stability under biological assay conditions?
- HPLC-DAD : Monitor degradation products in phosphate-buffered saline (PBS) at 37°C over 24 hours .
- LC-MS/MS : Identify hydrolytic breakdown products (e.g., free benzoic acid derivatives) .
- Circular dichroism (CD) : Assess conformational stability in aqueous solutions .
Methodological Guidance
Q. How should researchers design dose-response studies for this compound in cellular models?
- Range selection : Start with 1–100 µM based on IC₅₀ values of structurally related sulfonamides .
- Controls : Include a sulfonamide-negative analog (e.g., methyl 4-(pyrrol-1-yl)benzoate) to isolate the sulfamoyl group’s contribution .
- Endpoint assays : Use MTT for viability and flow cytometry for apoptosis/necrosis profiling .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like carbonic anhydrase IX .
Data Interpretation
Q. How can researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?
- Metabolic considerations : Test the compound in liver microsome assays to assess metabolic stability .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration ex vivo .
Q. What structural modifications could enhance the compound’s selectivity for a target enzyme?
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets .
- Sulfamoyl optimization : Replace the methyl group with a bulkier substituent (e.g., tert-butyl) to reduce off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
